molecular formula C7H7N5 B12950413 Pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B12950413
M. Wt: 161.16 g/mol
InChI Key: MDHKQHFMCYCPBI-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carboximidamide: is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The unique structural features of this compound make it a valuable scaffold for the development of new pharmaceuticals, agrochemicals, and materials with advanced properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the condensation reactions of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:

Industrial Production Methods: Industrial production of this compound often employs scalable and reproducible methods. These methods include the use of microwave-assisted synthesis and high-yield condensation reactions, which ensure efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, boronic acids.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazolo[1,5-a]pyrimidine compounds with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites, leading to the disruption of essential biochemical pathways. For example, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, resulting in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-a]pyrimidine-3-carboximidamide stands out due to its versatile synthetic routes, diverse chemical reactivity, and broad range of applications in various scientific fields. Its unique structural features and ability to interact with multiple molecular targets make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-carboximidamide

InChI

InChI=1S/C7H7N5/c8-6(9)5-4-11-12-3-1-2-10-7(5)12/h1-4H,(H3,8,9)

InChI Key

MDHKQHFMCYCPBI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C(=N)N)N=C1

Origin of Product

United States

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